(S)-3-Carboxy-4-hydroxyphenylglycine
Overview
Description
This usually involves the IUPAC name, common names, and structural formula. The description may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity, stability, and the conditions needed for reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Metabotropic Glutamate Receptor Antagonism
(S)-3-Carboxy-4-hydroxyphenylglycine has been studied for its role as an antagonist at type I metabotropic glutamate receptors. In research conducted by Thomsen and Suzdak (1993), it was found that this compound can inhibit glutamate-stimulated phosphoinositide hydrolysis in a competitive manner, demonstrating its potential as a potent and competitive antagonist of the mGluR1α subtype (Thomsen & Suzdak, 1993).
Role in Neuropharmacology
(S)-3-Carboxy-4-hydroxyphenylglycine's interactions with metabotropic glutamate receptors have implications in neuropharmacology. For instance, Thoreson, Velte, and Miller (1995) discovered that certain phenylglycine derivatives, including S-3-carboxy-4-hydroxyphenylglycine, act as L-AP4 receptor agonists in the retina, suggesting a role in modulating retinal ON bipolar cells (Thoreson et al., 1995).
Application in Biochemistry
The compound has also been discussed in the context of peptide natural products. Rashed S Al Toma and colleagues (2015) highlighted its occurrence in a variety of peptide natural products, including antibiotics and biologically active linear and cyclic peptides. This suggests its significance in the biosynthesis and structural formation of these substances (Rashed S Al Toma et al., 2015).
Pharmacological Analysis
Further pharmacological analysis by Cavanni et al. (1994) revealed that derivatives of carboxyphenylglycine, including (S)-3-Carboxy-4-hydroxyphenylglycine, show activity on glutamate metabotropic receptors. This compound was observed to antagonize forskolin-stimulated cAMP levels in cells expressing mGlu2, acting as an agonist at this receptor subtype (Cavanni et al., 1994).
Anticonvulsant Properties
Tang et al. (1997) explored its use in epilepsy models, showing that (S)-3-Carboxy-4-hydroxyphenylglycine had anticonvulsant activity against sound-induced seizures in genetically epilepsy-prone rats, providing insights into its potential therapeutic applications (Tang et al., 1997).
Safety And Hazards
This involves understanding the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used for this purpose.
Future Directions
This involves predicting or proposing future research directions. This could be based on the current state of research and the potential applications of the compound.
properties
IUPAC Name |
5-[(S)-amino(carboxy)methyl]-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZBCZTXSTWCIG-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Carboxy-4-hydroxyphenylglycine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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